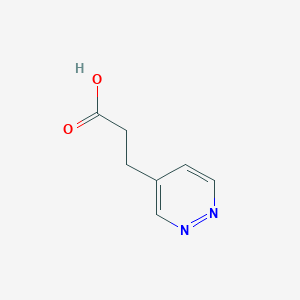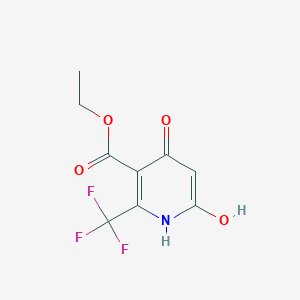
ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of organic reactions that may include steps such as condensation, cyclization, and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and efficient. This may involve the use of continuous flow reactors, large-scale batch reactors, and advanced purification techniques to meet the demand for high-quality material. The industrial methods focus on maximizing yield while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions often require controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently and selectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: this compound is used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate include those with comparable structures or functional groups. Examples might include other organic molecules with similar reactivity or biological activity.
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of properties, such as its specific reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for various scientific and industrial purposes.
属性
IUPAC Name |
ethyl 6-hydroxy-4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(15)13-7(6)9(10,11)12/h3H,2H2,1H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEXFLHXHOIAAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=CC1=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=CC1=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
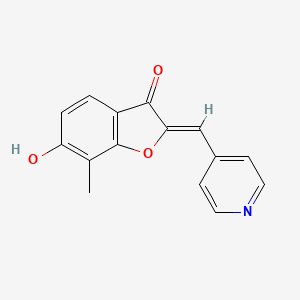
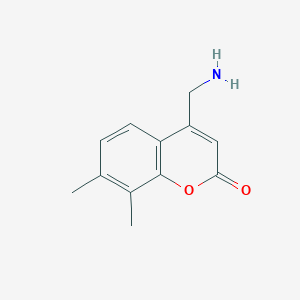
![8-[(Dimethylamino)methyl]-7-hydroxy-3-pyridin-2-ylchromen-2-one](/img/structure/B7841214.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-7-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-1-benzofuran-3-one](/img/structure/B7841219.png)
![3-Benzyl-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2-benzoxazol-6-ol](/img/structure/B7841220.png)
![[1,2,4]Triazino[4,5-a]indol-1(2H)-one](/img/structure/B7841232.png)
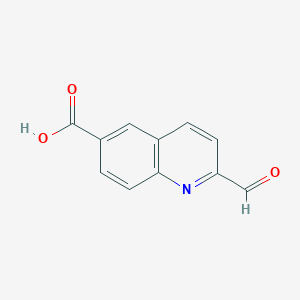
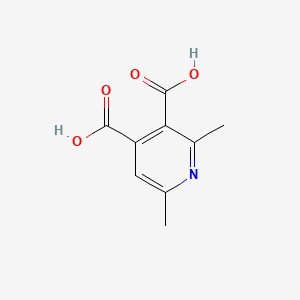
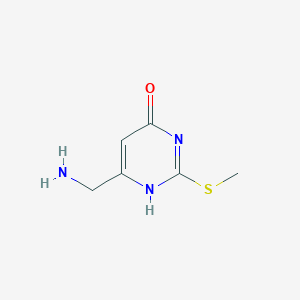
![5,8,8-Trimethyl-4-oxo-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B7841262.png)
